![molecular formula C22H26N4O3 B7566676 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and can produce a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea involves the inhibition of certain enzymes, specifically the tyrosine kinase and the serine/threonine kinase. This inhibition can lead to the suppression of cell proliferation and angiogenesis, which can be beneficial in cancer research. Additionally, this compound has been shown to have a vasodilatory effect, which can be useful in the treatment of cardiovascular disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and angiogenesis, which can lead to the suppression of tumor growth. In cardiovascular research, this compound has been shown to have a vasodilatory effect, which can improve blood flow and reduce blood pressure. In neurological research, this compound has been shown to have a neuroprotective effect, which can be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea in lab experiments is its unique mechanism of action, which can produce a range of biochemical and physiological effects. Additionally, this compound has been extensively studied, and there is a significant body of research on its potential applications. However, there are also limitations to using this compound in lab experiments. For example, the synthesis method can be complex and time-consuming, and the compound may not be readily available in some research settings.
Orientations Futures
There are many potential future directions for the study of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea. One area of research that is currently being explored is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research into the specific mechanisms of action of this compound, which could lead to the development of more targeted therapies. Finally, there is potential for the development of new synthetic methods for this compound, which could make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of 1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea involves the reaction of 4-methoxybenzyl alcohol with 3-bromo-1-(3-imidazol-1-ylpropyl)benzene in the presence of a base, followed by the reaction with N,N'-diisopropylcarbodiimide and 3-(bromomethyl)phenyl isocyanate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that involves the inhibition of certain enzymes, which can lead to a range of biochemical and physiological effects. Some of the areas where this compound has been studied include cancer research, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-21-8-6-18(7-9-21)15-29-16-19-4-2-5-20(14-19)25-22(27)24-10-3-12-26-13-11-23-17-26/h2,4-9,11,13-14,17H,3,10,12,15-16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYXAMGUZXAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

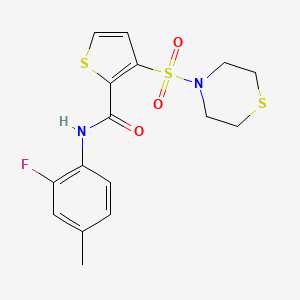
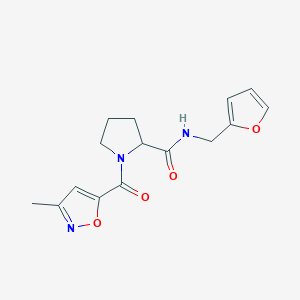
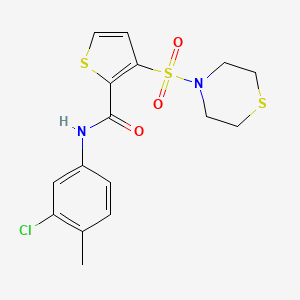
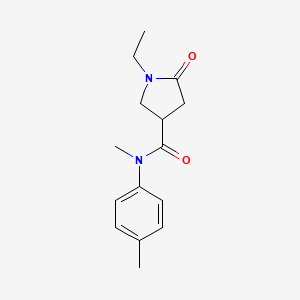
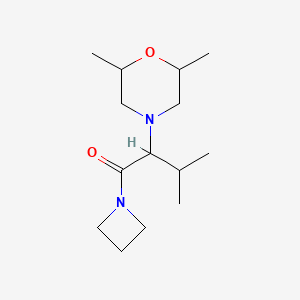
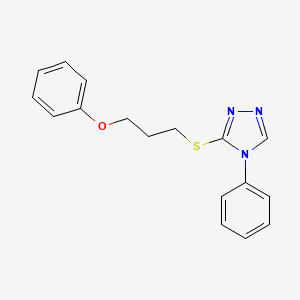

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7566656.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566658.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![2-cyclohexyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566690.png)
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566717.png)